Megaphone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Megaphone is a cytotoxic neolignan compound with the chemical formula . It is derived from the plant Aniba megaphylla, which belongs to the Lauraceae family. This compound gained attention due to its potential therapeutic properties, particularly in cancer treatment. Megaphone was first isolated in the 1970s, where studies indicated its ability to inhibit the growth of human carcinoma cells, particularly those from nasopharyngeal origins .

Another significant reaction is the hydrogenation of megaphone acetate using a palladium catalyst in a hydrogen atmosphere, which yields tetrahydromegaphone. This compound can also be isolated as an oily liquid following solvent evaporation .

Megaphone exhibits notable cytotoxic properties, making it a subject of interest in cancer research. In vitro studies demonstrated its effectiveness against several types of cancer cells, including those from human lung, breast, and colon carcinomas. The cytotoxicity is attributed to its ability to disrupt cellular processes essential for cancer cell survival and proliferation . Additionally, extracts containing megaphone have shown inhibitory effects on tumor cells, indicating its potential as a therapeutic agent .

The synthesis of megaphone can be approached through both natural extraction and synthetic methodologies:

- Natural Extraction: Megaphone is extracted from the roots of Aniba megaphylla using solvents like ethanol or methanol, followed by purification techniques such as silica gel chromatography.

- Synthetic Route: The total synthesis involves multiple steps, including cyclization and functional group modifications. The racemic mixture can be synthesized through various organic reactions that manipulate precursor compounds to form the desired neolignan structure .

Megaphone's primary application lies in pharmaceutical research, particularly in developing anticancer therapies. Its cytotoxicity against various carcinoma cell lines makes it a candidate for further investigation in drug formulation. Additionally, it may serve as a lead compound for designing new drugs targeting similar biological pathways involved in cancer progression .

Studies on megaphone's interactions indicate that it may work synergistically with other chemotherapeutic agents. Research has shown that combining megaphone with certain drugs can enhance its cytotoxic effects against resistant cancer cell lines. Understanding these interactions is crucial for developing effective treatment regimens that minimize side effects while maximizing therapeutic efficacy .

Several compounds share structural or functional similarities with megaphone:

| Compound Name | Chemical Formula | Source | Biological Activity |

|---|---|---|---|

| Megaphone Acetate | Derived from megaphone | Cytotoxic against various carcinoma cells | |

| Tetrahydromegaphone | Synthesized from megaphone acetate | Potentially cytotoxic | |

| Podophyllotoxin | Derived from Podophyllum species | Antitumor activity | |

| Lignans (general) | Variable | Various plant sources | Antioxidant and anticancer properties |

Megaphone is unique due to its specific structural configuration and pronounced cytotoxicity profile compared to other lignans and related compounds. Its distinct mechanism of action and efficacy against specific cancer types set it apart in pharmacological contexts .

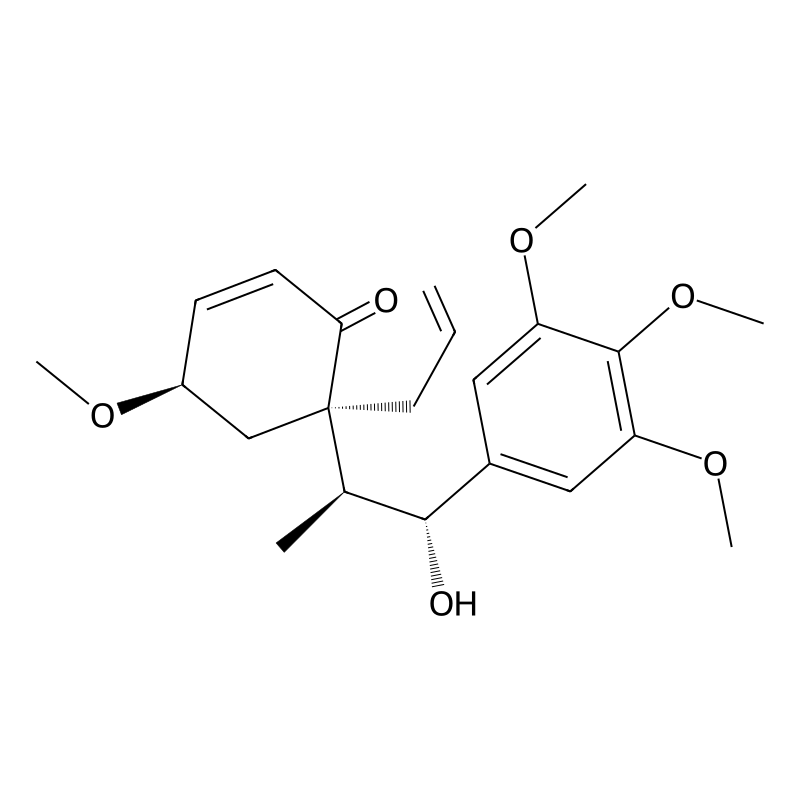

The molecular formula of megaphone has been established as C₂₂H₃₀O₆ through high-resolution mass spectrometry and elemental analysis [1] [2]. The compound exhibits a molecular weight of 390.47 grams per mole, with an exact mass of 390.20424 grams per mole [2] [7]. The Chemical Abstracts Service registry number for megaphone is 64332-37-2 [2] [30].

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₀O₆ |

| Molecular Weight | 390.47 g/mol |

| Exact Mass | 390.20424 g/mol |

| CAS Registry Number | 64332-37-2 |

| IUPAC Name | (4R,6R)-6-[(1R,2S)-1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]-4-methoxy-6-prop-2-enylcyclohex-2-en-1-one |

The systematic International Union of Pure and Applied Chemistry name for megaphone is (4R,6R)-6-[(1R,2S)-1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]-4-methoxy-6-prop-2-enylcyclohex-2-en-1-one [30] [7]. This nomenclature reflects the specific stereochemical configuration and structural arrangement of the molecule.

Megaphone exhibits chiral properties due to the presence of four defined stereocenters within its structure [1] [5]. The molecule exists as a chiral compound, and both natural extraction and synthetic preparation procedures have yielded racemic mixtures containing equal proportions of enantiomers [1] [31]. The canonical SMILES representation is CC(C(C1=CC(=C(C(=C1)OC)OC)OC)O)C2(CC(C=CC2=O)OC)CC=C, while the isomeric SMILES notation incorporating stereochemical information is CC@H[C@]2(CC@HOC)CC=C [32] [7].

The International Chemical Identifier for megaphone is InChI=1S/C22H30O6/c1-7-10-22(13-16(25-3)8-9-19(22)23)14(2)20(24)15-11-17(26-4)21(28-6)18(12-15)27-5/h7-9,11-12,14,16,20,24H,1,10,13H2,2-6H3/t14-,16+,20-,22-/m1/s1 [32]. The corresponding InChI Key is JCRROBQLLRCCAV-SQKDIAQBSA-N [32] [34].

Nuclear magnetic resonance spectroscopy has revealed the presence of equilibrium mixtures between megaphone and its hemiketal form in solution [5]. The ratio of these forms varies with both solvent and temperature conditions, with chloroform solutions at 23 degrees Celsius showing a ratio of 100:12 for megaphone to hemiketal, while pyridine solutions at the same temperature exhibit a ratio of 85:100 [5].

Neolignan Structural Classification

Megaphone belongs to the neolignan class of natural products, which are characterized by dimeric structures formed from two phenylpropane units [24] [25]. The fundamental distinction between lignans and neolignans lies in the nature of the carbon-carbon bond connecting the two C₆C₃ units [26] [28]. While lignans are formed through β,β'-linkage (8,8'-linkage) between two phenylpropane units, neolignans are defined by connections through bonds other than the β,β'-linkage [26] [24].

| Structural Feature | Description |

|---|---|

| Phenylpropane Units | Two C₆-C₃ units |

| Linkage Type | Non-β,β' (non-8,8') carbon-carbon bond |

| Classification | Neolignan (not lignan) |

| Carbon Framework | Cyclohexenone ring system |

| Functional Groups | Four methoxy groups, one hydroxyl group, one ketone |

| Ring Systems | Six-membered cyclohexenone ring with trimethoxyphenyl substituent |

The structural framework of megaphone consists of two phenylpropane units connected through a carbon-carbon bond that differs from the typical 8,8'-linkage found in conventional lignans [5] [1]. This alternative linkage pattern places megaphone definitively within the neolignan classification [3] [24]. The molecule features a cyclohexenone ring system as its central structural element, with one of the phenylpropane units incorporated into this six-membered ring [5].

The trimethoxyphenyl moiety represents one of the phenylpropane units, bearing three methoxy substituents at the 3, 4, and 5 positions of the aromatic ring [5] [1]. Nuclear magnetic resonance analysis has confirmed the presence of three aromatic methoxy groups and one aliphatic methoxy group within the molecular structure [5]. The aromatic substitution pattern is symmetrical, as evidenced by the appearance of a two-proton singlet in the nuclear magnetic resonance spectrum [5].

The cyclohexenone ring system incorporates the second phenylpropane unit and contains an α,β-unsaturated carbonyl moiety [5]. Infrared spectroscopy has confirmed the presence of this α,β-unsaturated ketone through characteristic absorption at 1670 wavenumbers [5]. The nuclear magnetic resonance spectrum exhibits coupling patterns consistent with a cis-α,β-unsaturated carbonyl system [5].

Neolignans from the Lauraceae family, including megaphone, represent significant chemotaxonomic markers for species identification within this plant family [24]. The structural diversity of neolignans from Lauraceae demonstrates various linkage patterns between phenylpropane units, with megaphone representing a unique cyclohexenone-containing variant [24] [29].

Stereochemical Configuration

Megaphone possesses four defined stereocenters that determine its absolute stereochemical configuration [5] [7]. Direct X-ray crystallographic analysis has established the complete stereochemistry of the molecule [5]. The absolute configuration has been determined as (4R,6R)-6-[(1R,2S)-, indicating the specific spatial arrangement of substituents around each chiral center [30] [5].

| Stereocenter | Configuration | Description |

|---|---|---|

| C-4 (Cyclohexenone ring) | R | Methoxy substituent in equatorial position |

| C-6 (Cyclohexenone ring) | R | Quaternary carbon with allyl and propyl substituents |

| C-1 (Propyl chain) | R | Methyl-bearing carbon |

| C-2 (Propyl chain) | S | Hydroxyl-bearing carbon |

| Overall Configuration | (4R,6R)-6-[(1R,2S)- | Four defined stereocenters forming chiral molecule |

The cyclohexenone ring adopts a flattened monoplanar half-chair conformation rather than the typical 1,2-diplanar arrangement [5]. Crystallographic analysis reveals that four atoms of the cyclohexenone ring are rigorously coplanar, with maximum deviation from the least-squares mean plane being only 0.003 Angstroms [5]. The ring conformation is defined by specific puckering parameters, with the endocyclic torsion angle about the C(2')-C(3') bond measuring 10 degrees [5].

The stereochemical assignment is supported by nuclear magnetic resonance coupling constant analysis [5]. The benzylic proton exhibits a coupling constant of 9.7 Hertz, indicating a gauche arrangement with the adjacent proton [5]. The methylene protons in the cyclohexenone ring show coupling constants of 12.7 and 10.5 Hertz, with the larger coupling constant resulting from a 1,2-trans diaxial interaction [5].

The methyl group in the propyl chain exhibits characteristic high-field chemical shifts in nuclear magnetic resonance spectroscopy, appearing at 0.60 parts per million with a coupling constant of 7.5 Hertz [5]. This chemical shift pattern indicates a cis relationship between the methyl group and the aromatic system, consistent with similar stereochemical arrangements observed in related neolignans from other Aniba species [5].

The molecular conformation in the crystal structure shows an extended stepped arrangement [5]. The bond connecting the two main structural units lies in a plane nearly perpendicular to the phenyl ring plane, with the torsion angle measuring -143 degrees [5]. This conformation is stabilized by intramolecular contacts and represents the optimal arrangement given steric constraints within the molecule [5].

The trimethoxyphenyl moiety exhibits a specific pattern of methoxy group orientations [5]. Two flanking methoxy groups lie approximately in the plane of the phenyl ring, while the central methoxy group adopts a conformation nearly perpendicular to the ring plane [5]. The exocyclic carbon-oxygen torsion angles are -16, 89, and 13 degrees for the three methoxy groups [5].

Crystallographic Data and Symmetry

Single crystal X-ray diffraction analysis has provided complete crystallographic characterization of megaphone [5]. The compound crystallizes in the monoclinic crystal system with space group P₂₁ [5] [31]. The unit cell dimensions have been precisely determined through least-squares refinement of observed reflection positions [5].

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P₂₁ |

| Unit Cell Dimensions a | 8.757 Å |

| Unit Cell Dimensions b | 11.942 Å |

| Unit Cell Dimensions c | 10.177 Å |

| Unit Cell Angle β | 101.29° |

| Unit Cell Volume | 1044 ų |

| Formula Units per Unit Cell (Z) | 2 |

| Calculated Density | 1.242 g/cm³ |

| Melting Point | 151.5-152.5°C |

The unit cell parameters are a = 8.757 Angstroms, b = 11.942 Angstroms, and c = 10.177 Angstroms, with β = 101.29 degrees [5] [31]. The unit cell volume is 1044 cubic Angstroms, containing two formula units per unit cell [5]. The calculated density is 1.242 grams per cubic centimeter [5].

Crystals suitable for X-ray diffraction analysis were grown from ether-chloroform solutions [1] [5]. The crystal structure determination utilized copper Kα radiation with a wavelength of 1.5418 Angstroms [5]. Data collection employed the θ-2θ scan method with a scan range of 2 degrees and scan speed of 2 degrees per minute [5].

The space group P₂₁ is consistent with the optically active nature of megaphone [5]. Systematic absences of 0k0 reflections with k odd uniquely define this space group for the chiral compound [5]. The structure was solved using direct methods and refined by block-diagonal least-squares procedures [5].

Bond lengths and valence angles within the molecule show expected deviations from ideal values due to steric interactions [5]. The steric crowding at the quaternary carbon center C(1') is reflected in longer than usual carbon-carbon bond distances involving that atom [5]. Intramolecular interactions between methyl groups and ring protons lead to characteristic asymmetry in exocyclic valence angles [5].

The crystal structure reveals intermolecular hydrogen bonding between molecules [5]. The hydroxy group of one molecule forms hydrogen bonds with the carbonyl oxygen of a neighboring molecule, with an oxygen-oxygen distance of 2.80 Angstroms [5]. These hydrogen bonds link molecules in chains along the twofold screw axis [5].

The molecular packing in the crystal structure shows normal van der Waals contacts between non-hydrogen-bonded atoms [5]. The arrangement optimizes both intramolecular conformational stability and intermolecular packing efficiency [5]. The melting point of 151.5-152.5 degrees Celsius reflects the stability of the crystal lattice and intermolecular interactions [5].

Natural Extraction Methods

Megaphone represents a cytotoxic neolignan compound originally isolated from the root bark of Aniba megaphylla Mez., a flowering tree species belonging to the Lauraceae family native to South America [2] [3]. The compound derives its name directly from its botanical source, establishing the etymological connection between the natural product and its plant origin [4].

The initial discovery and isolation of megaphone occurred in 1978 through systematic bioactivity-guided fractionation of Aniba megaphylla extracts [5] [6]. The extraction protocol employed continuous hot extraction using ninety-five percent ethanol for twenty-four hours, processing one kilogram of ground root material [6]. This alcoholic extract demonstrated significant inhibitory activity against cells derived from human carcinoma of the nasopharynx in vitro screening assays [2] [3].

The purification process utilized a sophisticated multi-step solvent partitioning scheme followed by silica gel chromatography [6]. The crude ethanol extract underwent sequential partitioning between water and chloroform, followed by methanol-water mixtures and various organic solvents including Skellysolve B and carbon tetrachloride [6]. Final purification was achieved through silica gel chromatography with ten percent water content, eluting with diethyl ether to afford crystalline megaphone [6].

Crystallization of pure megaphone was accomplished from an ether-chloroform solvent system, yielding millimeter-sized crystals with monoclinic symmetry [2] [3]. X-ray crystallographic analysis revealed space group P2₁ with lattice constants a = 0.8757 nm, b = 1.1942 nm, and c = 1.0177 nm, containing two formula units per unit cell [2] [3]. The melting point was determined to be 152°C, providing a reliable physical constant for compound identification [2].

Concurrent with megaphone isolation, two additional cytotoxic neolignans were identified from the same extract: megaphone acetate and megaphyllone acetate [6]. Megaphone acetate was isolated as an oily liquid with molecular formula C₂₄H₃₂O₇, while megaphyllone acetate possessed the molecular formula C₂₃H₂₈O₇ [6]. Both compounds demonstrated biological activity against crown gall tumor cells and various human carcinoma cell lines [2] [3].

Alternative natural sources have been documented for megaphone derivatives. Megaphone acetate was subsequently isolated from the root of Endlicheria dysodantha, another member of the Lauraceae family, using chromatographic separation of ethanolic extracts [2] [3]. This finding suggests that megaphone-type neolignans may represent a broader chemical class distributed across related botanical genera.

Racemic Synthesis Approaches

The synthetic preparation of racemic megaphone has been achieved through multiple independent research efforts, each employing distinct strategic approaches and reaction methodologies. The pioneering total synthesis was reported by Buechi and Chu in 1981, establishing the fundamental framework for subsequent synthetic investigations [7] [8].

The Buechi-Chu synthesis employed a key condensation reaction between 4,4,5-trimethoxy-2-propyl-2,5-cyclohexadien-1-one and 1,2,3-trimethoxy-5-(1-(Z)-propenyl)benzene in dichloromethane solvent [9]. This transformation utilized one equivalent of stannic chloride as the Lewis acid catalyst, facilitating the crucial carbon-carbon bond formation that establishes the neolignan skeleton [9]. The reaction proceeded under mild conditions to generate the cyclohexenone framework characteristic of the megaphone structure.

A significant alternative approach was developed by Matsumoto and colleagues in 1984, focusing on the total synthesis of racemic megaphone through cyclohexenone intermediates [10]. This methodology emphasized the systematic construction of the complex polycyclic architecture through carefully orchestrated transformations. The research demonstrated the feasibility of accessing megaphone through conventional organic synthesis techniques while maintaining acceptable overall yields.

Zoretic and coworkers contributed a complementary racemic synthesis strategy in 1983, as documented in Tetrahedron Letters [9]. Their approach provided additional validation of the structural assignment and offered alternative synthetic pathways for accessing megaphone and related neolignan compounds. The synthesis confirmed the stereochemical complexity inherent in the megaphone framework and demonstrated the challenges associated with controlling multiple stereogenic centers.

The synthetic accessibility of megaphone derivatives was further explored through acetylation reactions. Treatment of natural megaphone with acetic anhydride at 50°C for six hours yielded megaphone acetate, identical to the naturally occurring material [2] [3]. This transformation confirmed the structural relationship between the isolated compounds and provided a reliable method for derivative preparation.

Hoye and Kurth contributed significant advances in 1983 regarding the preparation of megaphone intermediates [11]. Their work focused on developing efficient synthetic routes to key structural fragments that could serve as building blocks for more complex transformations. These intermediate compounds proved valuable for exploring alternative assembly strategies and for investigating structure-activity relationships.

Key Reaction Pathways

The chemical transformations of megaphone encompass a diverse array of reaction pathways that provide insight into its structural features and synthetic accessibility. Hydrogenation reactions represent one of the most thoroughly investigated transformation classes, offering routes to saturated analogues with modified biological properties.

Catalytic hydrogenation of megaphone using palladium catalyst in hydrogen atmosphere yields tetrahydromegaphone as an oily product [2] [3]. This transformation reduces the α,β-unsaturated ketone moiety while preserving the overall carbon framework. Similarly, hydrogenation of megaphone acetate under comparable conditions produces tetrahydromegaphone acetate, also isolated as an oil following solvent evaporation [2] [3].

Oxidative transformations provide access to modified carbonyl derivatives with altered electronic properties. Treatment of megaphone with Jones reagent accomplishes oxidation of the benzyl alcohol functionality to generate the corresponding ketone compound 4 with molecular formula C₂₂H₂₈O₆ [6]. This oxidation is accompanied by characteristic spectroscopic changes, including downfield shifting of aromatic proton signals and appearance of a new carbonyl absorption at 1590 cm⁻¹ in the infrared spectrum [6].

A particularly noteworthy aspect of megaphone chemistry involves hemiketal formation equilibria in solution. Careful nuclear magnetic resonance analysis revealed the presence of equilibrium mixtures between megaphone and its hemiketal form (compound 6) under various conditions [6]. The relative proportions of these tautomeric forms vary significantly with solvent polarity and temperature, demonstrating the dynamic nature of the cyclohexenone system.

In chloroform-d₃ at 23°C, the ratio of ketone to hemiketal forms was determined to be 100:12, while in pyridine-d₅ the equilibrium shifted toward increased hemiketal content [6]. This solvent-dependent behavior reflects the influence of hydrogen bonding and polar interactions on the tautomeric equilibrium position.

The hemiketal formation pathway involves intramolecular cyclization of the hydroxyl group onto the α,β-unsaturated ketone carbonyl, generating a bridged bicyclic structure. This transformation demonstrates the conformational flexibility inherent in the megaphone framework and provides mechanistic insight into potential biological interactions.

Reduction of quinone systems represents another important reaction class relevant to megaphone synthesis. Stannic chloride has been documented to reduce quinones to hydroquinones under appropriate conditions [12], suggesting potential applications in neolignan synthesis where quinone intermediates might be employed.

The stereochemical course of megaphone reactions has been extensively investigated through coupling constant analysis and chemical correlation studies. The coupling patterns observed in nuclear magnetic resonance spectra provide definitive evidence for the relative stereochemistry at multiple chiral centers throughout the molecule [6].

Derivatives and Analogues

The structural diversity accessible through megaphone derivatization encompasses both naturally occurring analogues and synthetic variants designed to probe structure-activity relationships. The principal derivatives identified include acetylated forms, reduced analogues, and oxidized variants that collectively demonstrate the chemical versatility of the neolignan framework.

Megaphone acetate represents the most thoroughly characterized derivative, occurring both as a natural product and as a synthetic transformation product [2] [3]. This compound possesses molecular formula C₂₄H₃₂O₇ and exists as an oily liquid under standard conditions. The acetate functionality was confirmed through comparison with synthetic material prepared by treating megaphone with acetic anhydride [6]. Importantly, megaphone acetate does not exhibit hemiketal formation behavior, suggesting that acetylation stabilizes the molecular conformation [6].

Megaphyllone acetate constitutes a related natural product with molecular formula C₂₃H₂₈O₇ [6]. This compound differs from megaphone acetate through replacement of two adjacent methoxyl groups with a methylenedioxy moiety, demonstrating the structural variation possible within the neolignan class. The structural assignment was accomplished primarily through comparative nuclear magnetic resonance analysis with megaphone acetate [6].

Tetrahydromegaphone and tetrahydromegaphone acetate represent fully saturated analogues accessible through catalytic hydrogenation [2] [3]. These compounds lack the α,β-unsaturated ketone chromophore present in the parent structure, potentially resulting in modified biological activity profiles. Both derivatives are isolated as oils and demonstrate enhanced chemical stability compared to their unsaturated precursors.

The oxidized megaphone derivative (compound 4) provides access to modified electronic properties through conversion of the benzyl alcohol to the corresponding ketone [6]. This transformation enables investigation of the role played by hydrogen bonding interactions in biological activity while maintaining the overall molecular framework.

Hemiketal derivatives represent a unique class of megaphone analogues formed through intramolecular cyclization reactions [6]. The equilibrium between open and cyclic forms provides dynamic structural diversity that may be relevant to biological target recognition. The hemiketal formation demonstrates the inherent reactivity of the cyclohexenone system and suggests potential for additional chemical modifications.

Neolignan-megaphone intermediates have been documented as synthetic building blocks with molecular formula C₂₂H₃₂O₇ [13]. These compounds serve as precursors for accessing the complete megaphone structure while providing opportunities for structural modification at intermediate stages of synthesis.

The crystalline forms of megaphone itself represent an important class of physical derivatives [2] [3]. X-ray crystallographic analysis has revealed detailed molecular conformational information, including bond lengths, bond angles, and intermolecular packing arrangements. These structural data provide essential information for understanding the three-dimensional architecture responsible for biological activity.

Chiral derivatives have been accessed through enantiospecific synthesis methodologies, particularly the work of Tomioka and colleagues [14] [15]. The preparation of optically pure (-)-megaphone demonstrates the feasibility of controlling absolute stereochemistry through asymmetric induction strategies. This achievement enables investigation of enantioselective biological interactions and provides access to both enantiomeric forms for comparative studies.